

Application Notes and Protocols: Aluminum Fumarate as a Catalyst in Organic Reactions

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Compound of Interest

Compound Name: Aluminum fumarate

Cat. No.: B6326789

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Introduction

Aluminum fumarate, a metal-organic framework (MOF), is a highly porous and thermally stable material.^[1] Its structure, composed of aluminum-oxo clusters linked by fumarate units, possesses Lewis acidic sites which make it a promising heterogeneous catalyst for a variety of organic transformations. The use of **aluminum fumarate** as a catalyst offers several advantages, including ease of separation from the reaction mixture, potential for recyclability, and high selectivity. These application notes provide an overview of the potential catalytic applications of **aluminum fumarate** in several key organic reactions, along with detailed experimental protocols. While extensive research is ongoing, this document serves as a practical guide for researchers looking to explore the catalytic capabilities of this versatile MOF.

Synthesis of Aluminum Fumarate Catalyst

A consistent and reliable synthesis of the **aluminum fumarate** catalyst is crucial for reproducible catalytic results. Several synthesis methods have been reported, with a common approach being the solvothermal reaction between an aluminum salt and fumaric acid.

Protocol: Synthesis of Aluminum Fumarate

This protocol is adapted from a reflux reaction method.^[1]

Materials:

- Aluminum sulfate octadecahydrate ($\text{Al}_2(\text{SO}_4)_3 \cdot 18\text{H}_2\text{O}$)
- Fumaric acid ($\text{C}_4\text{H}_4\text{O}_4$)
- Urea ($\text{CH}_4\text{N}_2\text{O}$)
- Deionized water
- Ethanol

Equipment:

- Round-bottom flask with reflux condenser
- Heating mantle with magnetic stirrer
- Beakers
- Buchner funnel and filter paper
- Vacuum oven

Procedure:

- In a 600 mL beaker, dissolve 78.64 g (0.125 mol) of aluminum sulfate octadecahydrate and 22.48 g (0.375 mol) of urea in 400 mL of deionized water with stirring until a clear solution is obtained.
- To this solution, add 28.96 g (0.250 mol) of fumaric acid and stir the mixture for 30 minutes at room temperature.
- Transfer the mixture to a round-bottom flask and heat under reflux at 80°C for 24 hours with continuous stirring.
- Increase the temperature to 110°C and continue the reflux for another 24 hours.
- After cooling to room temperature, collect the white precipitate by filtration using a Buchner funnel.

- Wash the product thoroughly with deionized water (3 x 100 mL) and then with ethanol (2 x 50 mL).
- Dry the resulting white powder in a vacuum oven at 120°C overnight to obtain the activated **aluminum fumarate** catalyst.

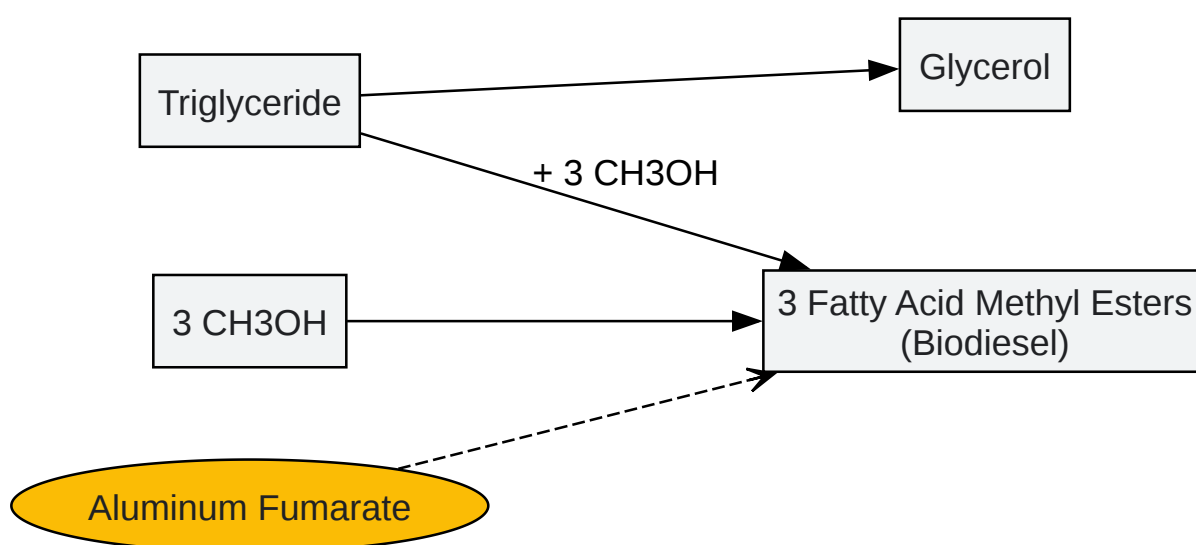
Catalytic Applications and Protocols

Aluminum fumarate's Lewis acidic nature makes it a potential catalyst for a range of acid-catalyzed organic reactions. Below are detailed protocols for its application in transesterification, Pechmann condensation, and Knoevenagel condensation.

Transesterification of Vegetable Oils for Biodiesel Production

The transesterification of triglycerides with short-chain alcohols to produce fatty acid alkyl esters (biodiesel) is a critical industrial process. While research has been published on the use of a related zirconium fumarate MOF (MOF-801) for this reaction, the similar Lewis acidic properties of **aluminum fumarate** suggest its potential efficacy.^[2] The following protocol is adapted from the study on MOF-801.^[2]

Reaction Scheme:



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Caption: General scheme for the transesterification of triglycerides.

Experimental Protocol:

Materials:

- Used vegetable oil (UVO)
- Methanol (CH_3OH)
- Activated **aluminum fumarate** catalyst
- Hexane (for extraction)

Equipment:

- High-pressure autoclave reactor with a Teflon liner
- Muffle furnace or oil bath
- Centrifuge
- Rotary evaporator

Procedure:

- In a beaker, mix 3 g of used vegetable oil with 1.5 g of methanol.
- Add 0.3 g (10 wt% of oil) of the activated **aluminum fumarate** catalyst to the mixture.
- Stir the mixture vigorously for 10 minutes to ensure homogeneity.
- Transfer the slurry to a 100 mL Teflon-lined autoclave reactor.
- Seal the reactor and heat it to 180°C in a muffle furnace or oil bath for 8 hours.
- After the reaction, allow the reactor to cool down to room temperature.

- Transfer the reaction mixture to a centrifuge tube and separate the solid catalyst by centrifugation at 8000 RPM for 15 minutes.
- Decant the liquid product, which will consist of two layers: an upper biodiesel layer and a lower glycerol layer.
- Separate the two layers and wash the biodiesel layer with warm deionized water to remove any residual glycerol and methanol.
- Dry the biodiesel product over anhydrous sodium sulfate and remove any remaining solvent using a rotary evaporator.

Data Presentation:

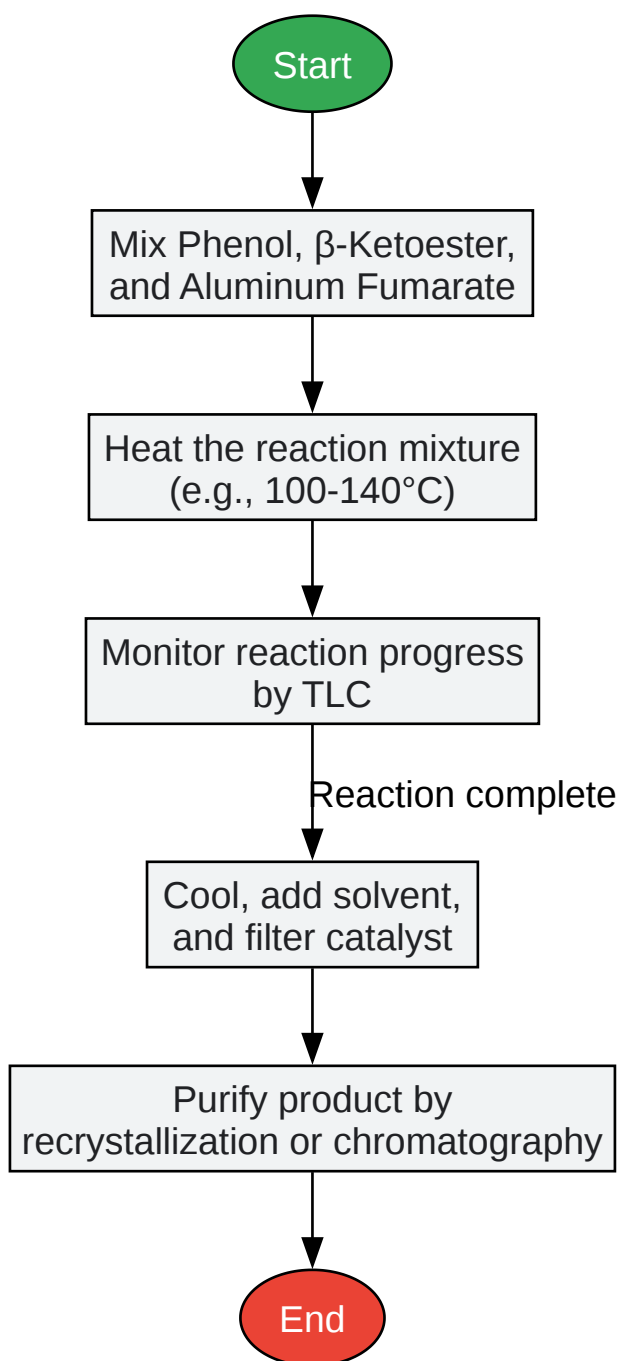
The following table presents data adapted from the study on the related MOF-801, which can serve as a benchmark for experiments with **aluminum fumarate**.^[2]

Catalyst Loading (wt%)	Methanol:Oil (wt ratio)	Temperature (°C)	Time (h)	Conversion (%)
5	0.5	180	8	~45
10	0.5	180	8	~60
15	0.5	180	8	~65
20	0.5	180	8	~68

Pechmann Condensation for Coumarin Synthesis

The Pechmann condensation is a widely used method for synthesizing coumarins from phenols and β -ketoesters under acidic conditions.^{[3][4]} The Lewis acidity of **aluminum fumarate** makes it a potential heterogeneous catalyst for this reaction.

Reaction Workflow:



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Caption: Experimental workflow for Pechmann condensation.

Experimental Protocol:

Materials:

- Phenol (or a substituted phenol)
- Ethyl acetoacetate (or other β -ketoester)
- Activated **aluminum fumarate** catalyst
- Toluene (or another high-boiling solvent)
- Ethanol (for recrystallization)

Equipment:

- Round-bottom flask with a Dean-Stark apparatus and reflux condenser
- Heating mantle with magnetic stirrer
- Thin-layer chromatography (TLC) plate
- Buchner funnel and filter paper
- Recrystallization apparatus

Procedure:

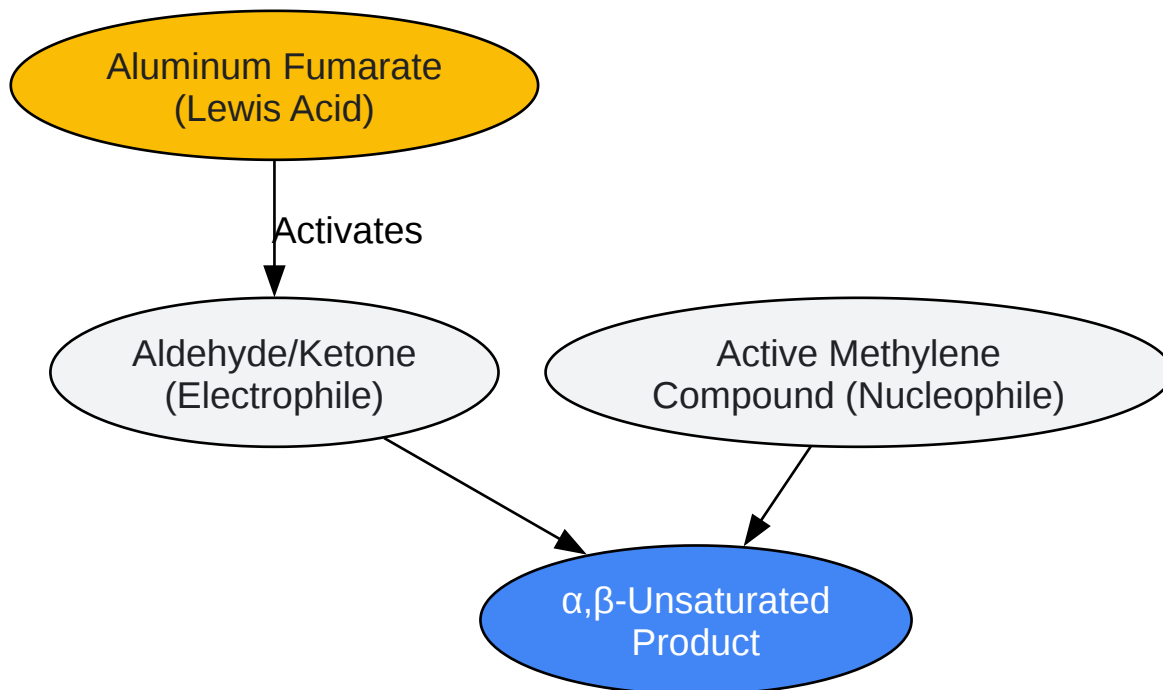
- To a round-bottom flask, add the phenol (10 mmol), ethyl acetoacetate (12 mmol), and activated **aluminum fumarate** catalyst (0.1 g, 10 wt% relative to phenol).
- Add 20 mL of toluene to the flask.
- Fit the flask with a Dean-Stark apparatus and a reflux condenser.
- Heat the mixture to reflux (approximately 110-120°C) and continuously remove the water formed during the reaction.
- Monitor the progress of the reaction by TLC.
- Once the reaction is complete (typically after 4-8 hours), cool the mixture to room temperature.

- Add 20 mL of ethyl acetate to the reaction mixture and stir for 10 minutes.
- Remove the catalyst by filtration.
- Wash the catalyst with a small amount of ethyl acetate.
- Combine the filtrates and remove the solvent under reduced pressure.
- Purify the crude product by recrystallization from ethanol to obtain the desired coumarin.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. This reaction is often catalyzed by bases, but Lewis acids can also promote the reaction. Aluminum-based MOFs have shown catalytic activity in this reaction.[5]

Logical Relationship of Reaction Components:



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